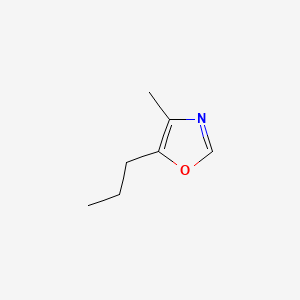

Oxazole, 4-methyl-5-propyl-

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

Oxazole derivatives are a cornerstone of modern medicinal chemistry and have garnered substantial interest due to their wide array of biological activities. rsc.orggoogle.comontosight.ai These compounds form the core structure of many pharmaceuticals and are recognized for their therapeutic potential, which includes antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. ontosight.ai The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of molecular properties to enhance biological efficacy and selectivity. acs.org

Beyond medicine, oxazole derivatives are significant in the agrochemical industry, where they are utilized in the development of pesticides and herbicides. ontosight.ai In the realm of materials science, polymers containing the oxazole moiety are being investigated for their potential applications in optoelectronics and other advanced technologies. ontosight.ai The continuous exploration of oxazole-based compounds in various research fields underscores their importance as a versatile scaffold for the design and synthesis of novel functional molecules. rsc.org

Structural Framework and Substitution Patterns of 4-Methyl-5-propyl-oxazole

The fundamental structure of any oxazole is a five-membered heterocyclic ring with the molecular formula C₃H₃NO, containing an oxygen atom at position 1 and a nitrogen atom at position 3. ontosight.ai This arrangement confers aromaticity and a planar structure to the ring.

In the specific case of 4-methyl-5-propyl-oxazole , the parent oxazole ring is substituted at two of its carbon atoms. A methyl group (-CH₃) is attached at position 4, and a propyl group (-CH₂CH₂CH₃) is attached at position 5. This specific substitution pattern dictates the compound's unique physicochemical properties and its potential interactions in a biological or chemical system.

While specific experimental data for 4-methyl-5-propyl-oxazole is not widely available, its properties can be inferred from related structures. For instance, spectroscopic data for similar substituted oxazoles provide insight into the expected signals for this compound.

Inferred Spectroscopic Data for 4-Methyl-5-propyl-oxazole:

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons, the three distinct sets of protons of the propyl group, and the proton on the oxazole ring (if present at C2). |

| ¹³C NMR | Resonances for the carbon atoms of the oxazole ring, the methyl carbon, and the three distinct carbons of the propyl group. |

| IR Spectroscopy | Characteristic absorption bands for C=N and C-O-C stretching vibrations within the oxazole ring, as well as bands for C-H stretching from the alkyl substituents. |

This table is generated based on general principles of spectroscopy and data from analogous compounds.

Historical Context and Evolution of Oxazole Chemistry Research

The study of oxazole chemistry has a rich history dating back to the late 19th and early 20th centuries. The first synthesis of an oxazole derivative, specifically 2-methyl-oxazole, is reported to have occurred in 1876. However, the parent compound, oxazole, was first prepared much later.

The field gained significant momentum with the development of foundational synthetic methodologies that are still in use today. Key historical developments include:

The Robinson-Gabriel synthesis: This method involves the cyclodehydration of α-acylamino ketones.

The Fischer oxazole synthesis: This involves the reaction of cyanohydrins and aldehydes.

The van Leusen reaction: A more modern approach that utilizes tosylmethyl isocyanide (TosMIC) for the construction of the oxazole ring from aldehydes. google.com

The importance of the oxazole ring was further highlighted during World War I with the discovery and structural elucidation of penicillin, which, although containing a thiazolidine (B150603) ring, spurred intense research into related heterocyclic systems. Over the decades, the continuous development of novel synthetic routes has expanded the library of accessible oxazole derivatives, paving the way for their widespread application in various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27744-95-2 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

4-methyl-5-propyl-1,3-oxazole |

InChI |

InChI=1S/C7H11NO/c1-3-4-7-6(2)8-5-9-7/h5H,3-4H2,1-2H3 |

InChI Key |

OEDUIZIHFYJRDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=CO1)C |

Origin of Product |

United States |

Mechanistic Investigations of Oxazole Formation and Transformation

Elucidation of Reaction Intermediates

The formation of the oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen atoms, proceeds through several key intermediates. While direct studies on 4-methyl-5-propyl-oxazole are not extensively documented, the general mechanisms of oxazole synthesis provide a framework for identifying likely transient species.

One of the most common strategies for oxazole synthesis is the Robinson-Gabriel synthesis and its variations, which typically involve the cyclization of an α-acylamino ketone. For the synthesis of 4-methyl-5-propyl-oxazole, a plausible precursor would be N-(1-oxopentan-2-yl)acetamide. The reaction would likely proceed through the following intermediates:

Enol/Enolate Intermediate: The reaction is often initiated by the formation of an enol or enolate form of the α-acylamino ketone. This step is crucial for the subsequent intramolecular cyclization.

Hemiaminal Intermediate (Oxazoline): The intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl carbon leads to the formation of a five-membered ring intermediate, a hydroxyoxazoline. This intermediate is a critical juncture in the reaction pathway.

Oxazolium Ion: Dehydration of the hydroxyoxazoline intermediate, typically under acidic or thermal conditions, generates a carbocationic species, an oxazolium ion. The stability of this intermediate can influence the reaction rate and the propensity for side reactions.

Deprotonation to form the Aromatic Oxazole: The final step involves the loss of a proton from the C-5 position to yield the aromatic 4-methyl-5-propyl-oxazole.

Another relevant synthetic route is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). In this pathway, the reaction of an aldehyde (in this case, pentanal) with TosMIC in the presence of a base would lead to a 5-substituted oxazole. The key intermediates in this process include a deprotonated TosMIC species that acts as a nucleophile, followed by the formation of an oxazoline (B21484) intermediate which then eliminates the tosyl group to form the oxazole ring. nih.gov

The table below summarizes potential reaction intermediates in the formation of 4-methyl-5-propyl-oxazole based on established oxazole syntheses.

| Reaction Pathway | Precursors | Key Intermediates | Final Product |

| Robinson-Gabriel Type | N-(1-oxopentan-2-yl)acetamide | Enol/Enolate, Hydroxyoxazoline, Oxazolium ion | Oxazole, 4-methyl-5-propyl- |

| van Leusen Synthesis | Pentanal, Tosylmethyl isocyanide (TosMIC) | Deprotonated TosMIC, Oxazoline | Oxazole, 5-propyl- (requires subsequent C-4 methylation) |

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the course of oxazole synthesis, influencing reaction rates, yields, and selectivity. The choice of catalyst can significantly alter the reaction mechanism and the stability of intermediates.

Acid and Base Catalysis:

Acid Catalysts: Strong acids, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed in the Robinson-Gabriel synthesis to facilitate the dehydration of the hydroxyoxazoline intermediate. Solid acid catalysts, such as supported phosphoric acid, have also been utilized, offering advantages in terms of separation and reusability. google.comgoogle.com For the synthesis of related 4-methyl-5-alkoxy oxazoles, solid acid catalysts have been shown to be effective in the cyclization of N-alkoxy oxalyl alanine (B10760859) esters. google.comgoogle.com

Base Catalysts: In methods like the van Leusen synthesis, a base is required to deprotonate the active methylene (B1212753) group of TosMIC, generating the nucleophilic species that initiates the reaction. nih.gov

Transition Metal Catalysis: Transition metals, particularly palladium and gold, have emerged as powerful catalysts for oxazole synthesis.

Palladium Catalysts: Palladium(0)-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce substituents onto a pre-formed oxazole ring. researchgate.net This approach allows for the late-stage functionalization of the oxazole core.

Gold Catalysts: Gold chlorides (AuCl₃) have been shown to catalyze the cyclization of propargyl amides to form trisubstituted oxazoles. researchgate.net This methodology offers a mild and efficient route to complex oxazole structures.

The following table details the function of various catalysts and reagents in oxazole synthesis.

| Catalyst/Reagent | Type | Role in Reaction Pathway | Example Application |

| Sulfuric Acid | Acid Catalyst | Promotes dehydration of hydroxyoxazoline intermediate | Robinson-Gabriel Synthesis |

| Solid Acid Catalyst | Heterogeneous Acid Catalyst | Facilitates cyclization, easy separation | Synthesis of 4-methyl-5-alkoxy oxazoles google.comgoogle.com |

| Potassium Carbonate | Base Catalyst | Deprotonation of active methylene compounds | van Leusen Synthesis nih.gov |

| Palladium(0) Complexes | Transition Metal Catalyst | Catalyzes C-C bond formation for substitution | Suzuki coupling for aryl-substituted oxazoles researchgate.net |

| Gold(III) Chloride | Transition Metal Catalyst | Catalyzes intramolecular cyclization | Synthesis of oxazoles from propargyl amides researchgate.net |

Influence of Reaction Conditions on Mechanistic Divergence

Reaction conditions, including temperature, solvent, and reactant concentration, can exert a profound influence on the reaction mechanism, often leading to different product distributions.

Temperature: Temperature is a critical parameter in oxazole synthesis. Higher temperatures are often required to overcome the activation energy for the dehydration of the hydroxyoxazoline intermediate in the Robinson-Gabriel synthesis. However, excessively high temperatures can lead to decomposition or the formation of undesired byproducts. In some cases, increasing the temperature can improve the yield of the desired oxazole. ijpsonline.com

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the stabilization of charged species.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used as they can solvate ionic intermediates and reagents.

Aromatic Hydrocarbons: In some cyclization reactions, aromatic hydrocarbons are used as solvents. google.com

Ionic Liquids: The use of ionic liquids as solvents has been explored for the one-pot synthesis of 4,5-disubstituted oxazoles, offering advantages in terms of recyclability and, in some cases, improved yields. nih.gov

Microwave Irradiation: Microwave-assisted organic synthesis has been shown to accelerate the rate of oxazole formation. researchgate.net The rapid heating provided by microwaves can significantly reduce reaction times compared to conventional heating methods.

The table below illustrates the impact of different reaction conditions on the synthesis of oxazoles.

| Reaction Condition | Influence on Mechanism |

| High Temperature | Can promote the desired dehydration step but may also lead to side reactions or decomposition. ijpsonline.com |

| Polar Aprotic Solvents | Can stabilize charged intermediates, potentially increasing the reaction rate. |

| Microwave Irradiation | Can lead to a significant reduction in reaction time through rapid and efficient heating. researchgate.net |

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including the formation of oxazoles. These methods provide insights into the energetics of reaction pathways, the structures of transition states, and the electronic properties of intermediates.

DFT Calculations: DFT calculations can be used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the identification of the most likely reaction pathway.

Characterize Transition States: The geometry and electronic structure of transition states can be determined, providing a detailed picture of the bond-forming and bond-breaking processes.

Analyze Molecular Orbitals: Examination of the frontier molecular orbitals (HOMO and LUMO) of reactants can provide insights into their reactivity and the nature of their interactions. researchgate.net For instance, a lower HOMO-LUMO gap can indicate higher reactivity. researchgate.net

While specific computational studies on "Oxazole, 4-methyl-5-propyl-" are not available, DFT studies on related oxazole systems have provided valuable mechanistic insights. For example, computational studies on the formation of other substituted oxazoles have helped to rationalize the observed regioselectivity and to understand the role of the catalyst in lowering the activation energy of key steps.

The application of computational methods to the synthesis of 4-methyl-5-propyl-oxazole could help to:

Predict the most efficient synthetic route.

Design more effective catalysts.

Understand the factors controlling the regioselectivity of the cyclization reaction.

Reactivity and Reaction Pathways of 4 Methyl 5 Propyl Oxazole Analogues

Electrophilic and Nucleophilic Substitution Patterns

Nucleophilic Substitution: Nucleophilic substitution reactions are also uncommon on an unsubstituted oxazole (B20620) ring unless a good leaving group is present. tandfonline.comsemanticscholar.org The most electron-deficient carbon, C2, is the most susceptible to nucleophilic attack. wikipedia.orgcutm.ac.in Therefore, an analogue such as 2-halo-4-methyl-5-propyl-oxazole would be expected to undergo nucleophilic substitution at the C2 position readily. cutm.ac.in The order of reactivity for halogen substitution is C2 >> C4 > C5. tandfonline.comsemanticscholar.org

In many instances, nucleophilic attack on the oxazole ring, particularly at the C2 position, does not result in substitution but rather in ring cleavage. pharmaguideline.com For example, the reaction of oxazoles with nucleophiles like ammonia can lead to ring-opening and subsequent recyclization to form other heterocycles, such as imidazoles. pharmaguideline.com

| Position | Electrophilic Attack | Nucleophilic Attack (with leaving group) | Deprotonation (Metallation) |

|---|---|---|---|

| C2 | Least Favorable | Most Favorable | Most Favorable |

| C4 | Favorable (Blocked) | Less Favorable | Least Favorable |

| C5 | Most Favorable (Blocked) | Less Favorable | Less Favorable |

Cycloaddition Reactions (e.g., Diels-Alder)

Oxazoles can function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgfirsthope.co.inwikipedia.org This reactivity is a key feature of the oxazole ring and provides a powerful method for synthesizing substituted pyridine and furan derivatives. wikipedia.orgpharmaguideline.com The reaction involves the C4-C5 double bond and the furan-like oxygen atom acting as the 1,3-diene component.

The efficiency of the Diels-Alder reaction is significantly influenced by the substituents on the oxazole ring. Electron-donating groups on the oxazole enhance its reactivity as a diene. pharmaguideline.com Consequently, 4-methyl-5-propyl-oxazole, with two electron-donating alkyl groups, is expected to be an excellent diene for cycloaddition reactions with a variety of dienophiles. The reaction is often facilitated by Lewis acids or by N-alkylation of the oxazole. nih.govacs.org

The initial cycloaddition adduct is a bicyclic intermediate containing an oxygen bridge. This adduct is often unstable and undergoes a retro-Diels-Alder reaction or elimination to yield a more stable aromatic product. wikipedia.org For example, reaction with an alkene dienophile typically leads to the formation of a pyridine derivative after elimination of water.

| Dienophile | Reaction Conditions | Expected Product for 4-Methyl-5-propyl-oxazole |

|---|---|---|

| Ethylene | Heat, Lewis Acid | 3-Hydroxy-4-methyl-5-propylpyridine (after elimination and tautomerization) |

| Maleic Anhydride | Heat | Substituted Pyridine Dicarboxylic Anhydride |

| Dimethyl Acetylenedicarboxylate (DMAD) | Heat | Dimethyl 3-hydroxy-4-methyl-5-propylpyridine-2,6-dicarboxylate |

| Acrylonitrile | Heat | 2-Cyano-3-hydroxy-4-methyl-5-propylpyridine |

Regioselectivity in Substituent Introduction and Modification

Given that the C4 and C5 positions of 4-methyl-5-propyl-oxazole are occupied, the introduction of new substituents directly onto the ring is regioselectively limited to the C2 position. The most effective strategy for functionalizing the C2 position is through metallation.

Deprotonation of the oxazole ring with a strong base, such as n-butyllithium (n-BuLi), occurs preferentially at the most acidic C2 position. wikipedia.orgfirsthope.co.in The resulting 2-lithiooxazole is a versatile intermediate, although it can be unstable and exist in equilibrium with a ring-opened isonitrile form. wikipedia.orgpharmaguideline.com The stability of these organometallic intermediates can be improved by using alternative metallating agents like TMPMgCl·LiCl or TMPZnCl·LiCl, which form more stable magnesiated or zincated species. acs.orgnih.gov

Once formed, the 2-metallated oxazole can react with a wide range of electrophiles to introduce various functional groups with high regioselectivity at the C2 position. This two-step sequence of C2-metallation followed by electrophilic quench is the primary method for introducing substituents onto the 4,5-disubstituted oxazole core.

| Reagent 1 | Reagent 2 (Electrophile) | Resulting C2-Substituent | Reference Reaction Type |

|---|---|---|---|

| n-BuLi | CO₂ | -COOH (Carboxylic Acid) | Carboxylation firsthope.co.in |

| n-BuLi | DMF | -CHO (Formyl) | Formylation wikipedia.org |

| TMPMgCl·LiCl | I₂ | -I (Iodo) | Iodination acs.org |

| TMPZnCl·LiCl | Allyl-Br | -CH₂CH=CH₂ (Allyl) | Allylation acs.org |

| n-BuLi | TMSCl | -Si(CH₃)₃ (Trimethylsilyl) | Silylation wikipedia.org |

Modification of the existing methyl and propyl substituents, for example through free-radical halogenation, is also possible but generally offers poor selectivity and is not a preferred method for targeted synthesis.

Ring-Opening and Rearrangement Processes

The oxazole ring can undergo cleavage under various conditions, including strong acid, strong base, or nucleophilic attack. pharmaguideline.comfirsthope.co.in Deprotonation at C2 with a strong base can lead to a reversible electrocyclic ring-opening to form an isonitrile intermediate. wikipedia.orgacs.org

One of the most significant rearrangement reactions for substituted oxazoles is the Cornforth rearrangement. This is a thermal rearrangement of a 4-acyloxazole where the acyl side chain at C4 and the substituent at C5 exchange positions. wikipedia.orgalchetron.com The reaction proceeds through a thermal pericyclic ring-opening to form a nitrile ylide intermediate, which then undergoes rearrangement and ring-closure to the isomeric oxazole. wikipedia.orgalchetron.comwikipedia.org

For an analogue of 4-methyl-5-propyl-oxazole, such as 4-acetyl-5-propyl-oxazole, the Cornforth rearrangement would lead to the formation of 4-propyl-5-acetyl-oxazole. The reaction's outcome depends on the relative thermodynamic stability of the starting material and the rearranged product. wikipedia.orgalchetron.com

Advanced Spectroscopic Characterization Techniques for Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of an oxazole (B20620) derivative, the chemical shifts of the protons are highly indicative of their electronic environment, which is influenced by the substituents on the oxazole ring. For Oxazole, 4-methyl-5-propyl-, the spectrum would be expected to show distinct signals for the methyl and propyl groups, as well as the single proton on the oxazole ring at the C-2 position.

The proton at C-2 of the oxazole ring typically appears as a singlet in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms in the aromatic ring. The exact chemical shift would be influenced by the electronic effects of the 4-methyl and 5-propyl substituents.

The protons of the 4-methyl group would likely appear as a singlet around δ 2.2-2.5 ppm. The propyl group at the C-5 position would exhibit a more complex pattern: a triplet for the terminal methyl protons (CH₃), a sextet for the adjacent methylene (B1212753) protons (CH₂), and another triplet for the methylene protons directly attached to the oxazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for Oxazole, 4-methyl-5-propyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (oxazole ring) | 7.5 - 8.0 | Singlet |

| 4-CH₃ | 2.2 - 2.4 | Singlet |

| 5-CH₂CH₂CH₃ | 2.6 - 2.8 | Triplet |

| 5-CH₂CH₂CH₃ | 1.6 - 1.8 | Sextet |

| 5-CH₂CH₂CH₃ | 0.9 - 1.0 | Triplet |

Note: These are predicted values based on typical ranges for similar structures.

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. In Oxazole, 4-methyl-5-propyl-, each carbon atom gives a distinct signal, and the chemical shifts are characteristic of their hybridization and chemical environment.

The carbon atoms of the oxazole ring are typically found in the downfield region of the spectrum. C-2 is generally the most deshielded, appearing around δ 150-160 ppm. C-5 and C-4 also appear in the aromatic region, with their precise shifts influenced by the alkyl substituents.

Table 2: Representative ¹³C NMR Chemical Shift Data for Substituted Oxazoles

| Carbon Position | Representative Chemical Shift (δ, ppm) |

| C-2 | 150 - 162 |

| C-4 | 135 - 145 |

| C-5 | 148 - 158 |

| 4-CH₃ | 10 - 15 |

| 5-Propyl CH₂ | 25 - 30 |

| 5-Propyl CH₂ | 20 - 25 |

| 5-Propyl CH₃ | 13 - 15 |

Note: Data is based on analogous substituted oxazoles from published research.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

For Oxazole, 4-methyl-5-propyl-, key vibrational bands would include:

C=N and C=C stretching: These vibrations of the oxazole ring typically appear in the 1500-1680 cm⁻¹ region.

C-O-C stretching: The ether-like stretching of the oxazole ring is expected in the 1020-1150 cm⁻¹ range.

C-H stretching: The aromatic C-H stretch of the oxazole ring would be observed around 3100-3150 cm⁻¹, while the aliphatic C-H stretches of the methyl and propyl groups would appear in the 2850-3000 cm⁻¹ region.

Table 3: Typical IR Absorption Frequencies for Oxazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1620 - 1680 |

| C=C Stretch | 1500 - 1600 |

| C-O-C Stretch | 1020 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like oxazoles, the principal absorptions are typically due to π → π* and n → π* transitions.

The oxazole ring system gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents. For Oxazole, 4-methyl-5-propyl-, the alkyl substituents would be expected to cause a slight bathochromic (red) shift compared to the unsubstituted oxazole.

Table 4: Expected UV-Vis Absorption Maxima for Oxazole, 4-methyl-5-propyl-

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | 210 - 230 | High |

| n → π | 260 - 280 | Low |

Note: These are estimated values based on the UV-Vis spectra of similar alkyl-substituted oxazoles.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragments.

For Oxazole, 4-methyl-5-propyl-, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the propyl group, leading to characteristic fragment ions. Common fragmentation pathways for alkyl-substituted oxazoles include the loss of the alkyl side chains and the rupture of the oxazole ring. The advent of gas chromatography coupled with mass spectrometry has been instrumental in the identification of such volatile compounds in complex mixtures. nih.goviik.ac.id

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

Advanced Gas-Phase Spectroscopic Methods for the Characterization of Oxazole, 4-methyl-5-propyl-

The detailed electronic structure and behavior of oxazole derivatives under energetic excitation can be profoundly understood through advanced gas-phase spectroscopic techniques. These methods, which probe the core and valence electrons as well as molecular vibrations, provide element-specific and state-specific information. While direct experimental data for 4-methyl-5-propyl-oxazole is not extensively published, a comprehensive analysis of the parent oxazole molecule provides a robust foundation for understanding its substituted analogue. aip.orgdtu.dk The principles and findings from studies on oxazole can be extrapolated to predict the spectroscopic characteristics of 4-methyl-5-propyl-oxazole, considering the electronic effects of the alkyl substituents.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy radiation, providing direct insight into the energies of molecular orbitals. In a typical experiment, a sample in the gas phase is irradiated with a monochromatic source, and the emitted photoelectrons are analyzed. aip.orgdoaj.org

Findings for Oxazole: Valence photoelectron spectra of the parent oxazole molecule have been measured using synchrotron radiation. aip.orgdtu.dk The experimental spectrum, recorded at a photon energy of 98 eV, reveals a series of bands corresponding to ionization from different molecular orbitals. dtu.dk The first two ionization events, at 9.7 eV and 11.07 eV, are assigned to the removal of an electron from the highest occupied molecular orbital (HOMO), which has π character (π3), and the lone pair orbital of the nitrogen atom (n(N)), respectively. dtu.dk Higher energy bands correspond to ionization from σ-type molecular orbitals. These experimental findings are in good agreement with theoretical calculations performed at the fc-EOM-CCSD level of theory. dtu.dk

Expected Characteristics for 4-methyl-5-propyl-oxazole: The introduction of a methyl group at the C4 position and a propyl group at the C5 position is expected to influence the photoelectron spectrum. Both methyl and propyl groups are electron-donating through an inductive effect. This increase in electron density in the oxazole ring will destabilize the molecular orbitals, leading to a decrease in their ionization energies. Therefore, the entire valence photoelectron spectrum of 4-methyl-5-propyl-oxazole is predicted to shift to lower binding energies compared to unsubstituted oxazole. The π3 and n(N) ionization peaks would be expected at energies lower than 9.7 eV and 11.07 eV, respectively.

| Ionization Transition | Experimental Binding Energy (Oxazole) (eV) dtu.dk | Predicted Shift for 4-methyl-5-propyl-oxazole |

| π3 | 9.70 | Shift to lower energy |

| n(N) | 11.07 | Shift to lower energy |

| σ-type MOs | > 12 | Overall shift to lower energies |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that probes the electronic structure of a molecule by exciting core electrons to unoccupied molecular orbitals. It is element-specific, meaning one can selectively probe the local environment of the carbon, nitrogen, and oxygen atoms in the oxazole ring. aip.orgosti.gov The resulting spectrum shows sharp peaks corresponding to resonant transitions from core levels (like 1s) to various unoccupied orbitals (e.g., π* and σ*). dtu.dk

Findings for Oxazole: The XAS spectra of oxazole at the carbon, nitrogen, and oxygen K-edges have been experimentally measured and simulated. aip.org The spectra are sensitive to the electronic environment of each atom. For instance, in the C 1s spectrum, the energetic ordering of transitions follows the electronegativity of the atoms bonded to the carbon . dtu.dk The transitions to the lowest unoccupied molecular orbitals (LUMOs), which have π* character, are prominent features. Theoretical simulations have shown that an accurate description of the N and O K-edge spectra requires the inclusion of dynamical electron correlation effects. aip.orgaip.org

Expected Characteristics for 4-methyl-5-propyl-oxazole: For 4-methyl-5-propyl-oxazole, the core-level absorption energies would also be influenced by the electron-donating alkyl groups. The increased electron density on the ring would slightly increase the shielding of the C4 and C5 nuclei, leading to a small decrease in their 1s binding energies. This would result in a slight shift of the corresponding C K-edge absorption features to lower photon energies. The energies of the unoccupied π* orbitals may also be slightly raised due to the inductive effect, which could affect the positions of the resonant peaks.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy is a surface-sensitive analytical technique that identifies the elemental composition and chemical state of atoms. wikipedia.orglibretexts.org The process begins with the ionization of a core-level electron by an incident electron beam. youtube.com An outer-shell electron then fills this core hole, and the excess energy is released by the emission of a second electron—the Auger electron. slideshare.net The kinetic energy of the Auger electron is characteristic of the element and its chemical environment. aip.orgslideshare.net

Findings for Oxazole: Normal and resonant Auger-Meitner electron (AE) spectra of oxazole have been thoroughly investigated. aip.org The normal AE spectra, resulting from non-resonant core ionization, are primarily governed by a singlet excitation channel. aip.orgaip.org Resonant AE spectra, where a core electron is first excited to an unoccupied orbital before the Auger decay, are more complex. They feature "participator" decay channels, where the initially excited electron takes part in the Auger process, and "spectator" channels, where it does not. aip.orgaip.org These spectra provide detailed information about electron correlation and nuclear dynamics. osti.gov

Helium Tagging Infrared Photodissociation (IRPD) Spectroscopy

Helium Tagging IRPD is a highly sensitive vibrational spectroscopy technique used for gas-phase ions and molecules, particularly reactive intermediates. researchgate.netcuni.cz The target molecule is cooled to very low temperatures (around 10 K) in an ion trap, where it forms a weakly bound complex with one or more helium atoms. researchgate.net The complex is then irradiated with an infrared laser. If the laser frequency matches a vibrational transition of the molecule, it absorbs a photon, and the resulting vibrational excitation is sufficient to break the weak bond to the helium atom(s). The dissociation of the complex is detected by mass spectrometry, and an IR spectrum is constructed by plotting the dissociation signal as a function of the IR laser frequency. The "tagging" with helium is considered "innocent" in many cases, meaning it causes minimal perturbation to the molecule's vibrational frequencies. researchgate.net

Application to 4-methyl-5-propyl-oxazole: While this technique has not been specifically reported for 4-methyl-5-propyl-oxazole, it is ideally suited for obtaining a high-resolution vibrational spectrum of its protonated form in the gas phase. The IRPD spectrum would reveal sharp vibrational bands corresponding to specific functional groups. For 4-methyl-5-propyl-oxazole, one would expect to observe:

C-H stretching vibrations from the aromatic C-H on the ring and the aliphatic C-H bonds in the methyl and propyl groups.

Ring stretching vibrations characteristic of the oxazole skeleton. anchor-publishing.com

C-O and C-N stretching vibrations within the heterocyclic ring.

Vibrational modes associated with the propyl chain's different conformations (e.g., anti vs. gauche).

This technique would provide a detailed vibrational fingerprint of the molecule, allowing for precise structural characterization and comparison with theoretical calculations. doaj.org

Theoretical and Computational Chemistry Studies of Oxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, stability, and reactivity.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are a cornerstone of computational chemistry. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not fully account for electron correlation, which is crucial for accurate predictions.

For a molecule like Oxazole (B20620), 4-methyl-5-propyl-, geometry optimization using ab initio methods would involve finding the lowest energy arrangement of its atoms. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on other oxazole derivatives have shown that the geometry of the oxazole ring is quite typical, with characteristic bond lengths that are in good agreement with their chemical formula (e.g., double bonds between C1=C2 and C4=N5) bohrium.commdpi.com. It is expected that the geometry of Oxazole, 4-methyl-5-propyl- would follow these general trends, with the alkyl substituents causing minor steric-induced adjustments to the ring geometry.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than its complex wavefunction. A variety of functionals, such as B3LYP and B3PW91, are commonly used in conjunction with different basis sets (e.g., 6-311++G**) to perform these calculations researchgate.net.

For oxazole systems, DFT is widely used for:

Geometry Optimization: To predict the most stable three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity irjweb.com. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity irjweb.com. A smaller gap generally implies higher reactivity irjweb.com.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions irjweb.comresearchgate.net. This is invaluable for predicting sites of chemical reactions. For an oxazole derivative, the oxygen and nitrogen atoms are expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the alkyl groups would be areas of positive potential (electron-poor).

A DFT study on N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine revealed a HOMO-LUMO energy gap of 4.8435 eV, indicating its chemical reactivity irjweb.com. Similar calculations for Oxazole, 4-methyl-5-propyl- would provide analogous insights into its electronic properties and reactivity.

Table 1: Representative DFT-Calculated Properties for an Oxazole Derivative (Data for N-((1H-benzo[d] imidazol-2-yl) methyl) oxazol-2-amine)

| Parameter | Value |

| HOMO Energy | -5.6518 eV |

| LUMO Energy | -0.8083 eV |

| HOMO-LUMO Gap (ΔE) | 4.8435 eV |

| Source: irjweb.com |

Coupled Cluster (CC) methods are highly accurate ab initio techniques that are often considered the "gold standard" in quantum chemistry for calculating energies and properties of small to medium-sized molecules. The CCSD (Coupled Cluster with Single and Double excitations) method, and its extension to excited states, Equation-of-Motion Coupled Cluster (EOM-CCSD), provide very reliable results.

While computationally more demanding than DFT, CC methods are invaluable for obtaining benchmark data. For instance, single-point CCSD(T) calculations are often performed on DFT-optimized geometries to obtain more accurate energies researchgate.net. For Oxazole, 4-methyl-5-propyl-, EOM-CCSD could be employed to accurately predict its excited-state properties, which are important for understanding its photochemistry and spectroscopic behavior. Studies on other heterocyclic systems have utilized these methods to investigate excited-state dynamics and reaction pathways researchgate.net.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape and dynamic behavior of a molecule.

For a flexible molecule like Oxazole, 4-methyl-5-propyl-, which has a rotatable propyl group, MD simulations would be crucial for exploring its different conformations and their relative stabilities. The simulations would reveal the preferred orientations of the propyl chain relative to the oxazole ring and the energy barriers between different conformational states. This information is vital for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

Intermolecular Interactions (e.g., Oxazole-Water Complexes)

The study of intermolecular interactions is essential for understanding the behavior of molecules in condensed phases and biological systems bohrium.commdpi.com. Computational methods can be used to model and quantify these interactions. For Oxazole, 4-methyl-5-propyl-, its interactions with water would be of particular interest, as water is the primary solvent in biological systems.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For Oxazole, 4-methyl-5-propyl-, these methods can be used to predict its behavior in various chemical transformations.

Frontier Molecular Orbital Theory: As mentioned earlier, the HOMO and LUMO can predict how a molecule will react. The HOMO indicates where a molecule is most likely to donate electrons (nucleophilic attack), while the LUMO shows where it is most likely to accept electrons (electrophilic attack) tandfonline.com.

Reaction Pathway Modeling: Computational methods can be used to map out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies, which in turn predicts the feasibility and rate of a reaction.

Global and Local Reactivity Descriptors: DFT-based reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of a molecule's reactivity researchgate.net. Local reactivity descriptors, such as the Fukui function, can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack tandfonline.com.

For Oxazole, 4-methyl-5-propyl-, it is expected that electrophilic substitution would likely occur at the C5 position, a common reactivity pattern for oxazoles, especially when an electron-donating group is present tandfonline.com. The presence of the methyl and propyl groups would further influence the reactivity and selectivity of the oxazole ring.

Non Pharmacological Applications of Oxazole Derivatives in Chemical Sciences

Applications in Materials Science

The inherent chemical and physical properties of the oxazole (B20620) ring system, such as its aromaticity, electron-donating characteristics, and thermal stability, make it a valuable scaffold in the design of advanced materials.

Polymeric Material Integration

The incorporation of oxazole units into polymer backbones can impart desirable properties to the resulting materials. For instance, polymers containing oxazole rings often exhibit high thermal stability and mechanical strength. While no polymers specifically incorporating 4-methyl-5-propyl-oxazole are documented in readily available literature, the principle remains that this monomer could be synthesized and polymerized to create novel materials with tailored properties. The propyl group could enhance the solubility of the resulting polymer in organic solvents, facilitating its processing.

Dyes and Pigments Development

The extended π-conjugation possible in molecules containing the oxazole ring makes them suitable candidates for the development of dyes and pigments. The absorption and emission properties of such compounds can be modulated by the introduction of various substituents. Although there is no specific information on dyes derived from 4-methyl-5-propyl-oxazole, the structural motif is present in some fluorescent whitening agents and laser dyes. The specific substitution pattern of 4-methyl-5-propyl-oxazole would determine its chromophoric and fluorophoric properties.

Role in Agrochemicals (e.g., Pesticides, Herbicides)

The field of agrochemicals has seen the successful application of various heterocyclic compounds, including those with oxazole and isoxazole cores. These structures can exhibit a range of biological activities, making them valuable leads in the development of new pesticides and herbicides. For instance, the isoxazole fungicide isoxaben is a well-known herbicide. While there is no direct evidence of 4-methyl-5-propyl-oxazole itself being used as an agrochemical, its structural features suggest potential for such applications. The lipophilic nature imparted by the propyl group could enhance its ability to penetrate the waxy cuticles of plants or insects.

A related thiazole derivative, Hexythiazox, which is a miticide, demonstrates the potential of five-membered heterocyclic rings in agrochemical applications. nih.gov

| Agrochemical Information for a Related Compound (Hexythiazox) | |

| Agrochemical Category | Miticide nih.gov |

| Known Environmental Transformation Products | trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidine-3-carboximide, trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidine, and 5-(4-chlorophenyl)-N-(4-oxocyclohexyl)-4-methyl-2-oxothiazolidine-3-carboxamide nih.gov |

Catalysis and Ligand Design in Organic Synthesis

Oxazole-containing ligands have found widespread use in asymmetric catalysis. The nitrogen and oxygen atoms of the oxazole ring can coordinate to metal centers, and when chiral substituents are appended to the ring, they can create a chiral environment that influences the stereochemical outcome of a reaction. The so-called "box" (bis(oxazoline)) and "pybox" (pyridine-bis(oxazoline)) ligands are prominent examples.

While 4-methyl-5-propyl-oxazole itself is not chiral, it could serve as a precursor to more complex chiral ligands. For example, functionalization of the methyl or propyl groups could introduce stereocenters. The electronic properties of the oxazole ring, influenced by the methyl and propyl groups, would also play a role in the catalytic activity of any derived metal complexes.

Utility as Chemical Intermediates and Building Blocks for Complex Syntheses

Perhaps the most significant role of simpler oxazole derivatives like 4-methyl-5-propyl-oxazole is as versatile chemical intermediates. The oxazole ring can be viewed as a masked carboxylic acid or an amino alcohol, and it can participate in a variety of chemical transformations. For instance, the ring can be cleaved under certain conditions to reveal other functional groups.

Furthermore, the substituents on the oxazole ring can be modified. The methyl group could potentially be functionalized, and the oxazole ring itself can undergo electrophilic substitution, although it is generally considered an electron-rich heterocycle.

Anti-Corrosive Agents

Oxazole derivatives have emerged as a significant class of organic compounds investigated for their potential as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.net Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the oxazole ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. chemrevlett.com This adsorption can be a physical process, a chemical interaction, or a combination of both, leading to the formation of a film that impedes the electrochemical reactions responsible for corrosion. researchgate.net

The mechanism of corrosion inhibition by oxazole derivatives involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, with the vacant d-orbitals of the metal atoms. This interaction creates a coordinate bond, strengthening the adsorption of the inhibitor molecules on the metal surface. The planarity of the oxazole ring and the presence of various substituent groups can further influence the electronic structure of the molecule and, consequently, its inhibition efficiency.

Detailed Research Findings

Numerous studies have employed electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), alongside gravimetric methods and theoretical calculations, to evaluate the anti-corrosive properties of oxazole derivatives.

One study investigated the corrosion inhibition performance of (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol (C1), 4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate (C2), and 4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole (C3) on mild steel in a 1 M hydrochloric acid solution. ijcsi.pro The results indicated that these compounds significantly reduce the corrosion rate of mild steel, with inhibition efficiency increasing with inhibitor concentration. ijcsi.pro Potentiodynamic polarization curves revealed that compounds C1 and C3 act as mixed-type inhibitors with a predominant cathodic effect, while compound C2 behaves as a cathodic type inhibitor. ijcsi.prosemanticscholar.org The adsorption of these inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm. ijcsi.prosemanticscholar.org

Another research focused on three benzoxazole derivatives: 2-(benzo[d]oxazol-2-yl)phenol (BOP), 6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO), and 2-(quinolin-2-yl)benzo[d]oxazole (QBO) as corrosion inhibitors for N80 steel in 1 M HCl. scirp.org Electrochemical measurements demonstrated that the inhibition efficiency of all three compounds increased with concentration, following the order: BOP < BOPO < QBO at the same concentration. scirp.org These inhibitors were classified as mixed-type, and their adsorption also obeyed the Langmuir adsorption isotherm. scirp.org

Theoretical studies using Density Functional Theory (DFT) have been instrumental in correlating the molecular structure of oxazole derivatives with their inhibition efficiency. semanticscholar.org Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ) are calculated to predict the reactivity and adsorption capabilities of the inhibitor molecules. semanticscholar.org A higher EHOMO value generally indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition. Conversely, a lower ELUMO value suggests a higher affinity to accept electrons from the metal.

The following interactive data tables summarize the findings from various research on oxazole derivatives as corrosion inhibitors.

Inhibition Efficiency of Oxazole Derivatives on Mild Steel in 1 M HCl

| Compound | Concentration (M) | Inhibition Efficiency (%) | Inhibitor Type | Adsorption Isotherm |

|---|---|---|---|---|

| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol (C1) | 10-3 | 91.5 | Mixed-type (cathodic predominance) | Langmuir |

| 4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate (C2) | 10-3 | 88.7 | Cathodic-type | Langmuir |

| 4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole (C3) | 10-3 | 92.8 | Mixed-type (cathodic predominance) | Langmuir |

Inhibition Efficiency of Benzoxazole Derivatives on N80 Steel in 1 M HCl

| Compound | Concentration (mM) | Inhibition Efficiency (%) | Inhibitor Type | Adsorption Isotherm |

|---|---|---|---|---|

| 2-(benzo[d]oxazol-2-yl)phenol (BOP) | 1.0 | 90.3 | Mixed-type | Langmuir |

| 6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO) | 1.0 | 92.5 | Mixed-type | Langmuir |

| 2-(quinolin-2-yl)benzo[d]oxazole (QBO) | 1.0 | 94.7 | Mixed-type | Langmuir |

Future Research Directions and Emerging Challenges in 4 Methyl 5 Propyl Oxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted oxazoles has a rich history, yet the pursuit of more efficient and environmentally benign methods is a perpetual challenge. For 4-methyl-5-propyl-oxazole, future research will likely focus on moving beyond traditional condensation reactions, which often require harsh conditions and generate significant waste.

A promising avenue lies in the adoption of greener synthetic technologies. Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have already demonstrated their potential in accelerating reaction rates and improving yields for other heterocyclic systems. researchgate.net The application of these techniques to the synthesis of 4-methyl-5-propyl-oxazole could lead to more energy-efficient and scalable production processes.

Furthermore, the development of catalytic methods using solid acid catalysts presents an opportunity to simplify reaction work-ups and enable catalyst recycling. google.com A patented method for preparing 4-methyl-5-alkoxy oxazoles involves the cyclization of N-formyl alanine (B10760859) ester using a solid acid catalyst, which boasts high yield and reduced waste. google.com Adapting such a process for the synthesis of 4-methyl-5-propyl-oxazole from readily available starting materials would be a significant advancement.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. researchgate.net | Optimization of reaction parameters, potential for localized overheating. |

| Ultrasound-Activated Synthesis | Enhanced reaction rates, improved mass transfer. researchgate.net | Scale-up limitations, equipment specificity. |

| Solid Acid Catalysis | Catalyst recyclability, reduced waste, simplified purification. google.com | Catalyst deactivation, selection of appropriate catalyst for specific substrates. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the oxazole (B20620) ring is well-documented, with the C2, C4, and C5 positions being susceptible to various transformations. However, the specific influence of the methyl group at the 4-position and the propyl group at the 5-position on the reactivity of 4-methyl-5-propyl-oxazole is an area ripe for investigation.

Future studies should aim to systematically explore the electrophilic and nucleophilic substitution reactions of this compound. Understanding how the electronic and steric effects of the alkyl substituents modulate the reactivity of the oxazole core will be crucial. For instance, investigating the propensity of the methyl group to undergo condensation reactions or the functionalization of the propyl chain could unveil novel chemical transformations.

Moreover, exploring cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, involving the oxazole ring as a diene or dienophile could lead to the synthesis of complex polycyclic structures with potential applications in materials science or as scaffolds for bioactive molecules. researchgate.net

Advancements in Site-Selective Functionalization

The ability to selectively functionalize a specific position on the oxazole ring is paramount for the synthesis of complex derivatives with tailored properties. While methods for the functionalization of oxazoles at various positions exist, achieving high regioselectivity in the presence of multiple reactive sites remains a challenge.

For 4-methyl-5-propyl-oxazole, a key area of future research will be the development of methods for the site-selective functionalization of the C2 position without disturbing the existing substituents at C4 and C5. The use of protecting groups, such as a triisopropylsilyl group at the C2 position, has been shown to facilitate metalation and subsequent functionalization at the C4 and C5 positions of oxazoles. nih.gov Reversing this strategy to selectively functionalize the C2 position while the C4 and C5 positions are substituted would be a valuable synthetic tool.

Furthermore, transition-metal-catalyzed cross-coupling reactions offer a powerful approach for the direct C-H functionalization of the oxazole ring. Developing catalytic systems that can differentiate between the C-H bonds of the methyl group and the oxazole ring would enable precise and efficient derivatization.

Integration of Computational Design in Synthetic Strategy

The synergy between computational chemistry and synthetic organic chemistry has revolutionized the way molecules are designed and synthesized. For 4-methyl-5-propyl-oxazole, computational tools can play a pivotal role in predicting its properties and guiding the development of synthetic strategies.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. This information can help in the rational design of experiments, saving time and resources. For instance, computational studies can aid in selecting the most suitable functional monomer for creating molecularly imprinted polymers for specific applications. nih.gov

Moreover, computational modeling can be used to design novel catalysts for the synthesis and functionalization of 4-methyl-5-propyl-oxazole. By simulating the interaction between the substrate and the catalyst, it is possible to predict the efficiency and selectivity of a given catalytic system, thereby accelerating the discovery of new and improved synthetic methods. rsc.orgresearchgate.net

Expansion of Non-Pharmacological Applications

While many oxazole derivatives have been investigated for their medicinal properties, the non-pharmacological applications of these compounds are a rapidly growing area of research. nih.govnih.govacs.org For 4-methyl-5-propyl-oxazole, exploring its potential in materials science, agrochemicals, and flavor and fragrance chemistry could lead to exciting discoveries.

The oxazole ring is a component of many natural products, and its presence can contribute to the organoleptic properties of foods. For example, the related compound 2-methyl-5-propyl-oxazole has been identified as a constituent of roasted peanuts. thegoodscentscompany.com Investigating the flavor and fragrance profile of 4-methyl-5-propyl-oxazole could lead to its use as a food additive or in perfumery.

In materials science, the rigid and aromatic nature of the oxazole ring makes it an attractive building block for the synthesis of organic light-emitting diodes (OLEDs), sensors, and polymers with unique electronic and photophysical properties. The synthesis and characterization of polymers incorporating the 4-methyl-5-propyl-oxazole unit could open up new avenues for the development of advanced materials.

Q & A

Q. What are the common synthetic routes for 4-methyl-5-propyloxazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : A widely used method involves the condensation of oximes with aldehydes under alkaline conditions, followed by cyclization. For example, o-chlorobenzoxime chloride can react with ethyl acetoacetate to form oxazole derivatives, as described in the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole . Optimization includes controlling chlorination steps (e.g., using PCl₅) and adjusting reaction time/temperature. Microwave-assisted synthesis (e.g., using benzaldehyde and TosMIC with K₃PO₄ in isopropanol) offers improved yields by reducing reaction times .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 4-methyl-5-propyloxazole?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: oxazole ring protons (δ 8.1–8.3 ppm), methyl groups (δ 1.2–2.5 ppm), and propyl chain signals (δ 0.9–1.7 ppm) .

- IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-O (1250–1050 cm⁻¹) confirm the oxazole ring .

- MS : Molecular ion peaks (e.g., m/z 153 for 4-methyl-5-propyloxazole) and fragmentation patterns (loss of propyl or methyl groups) validate the structure .

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the key stability considerations for storing 4-methyl-5-propyloxazole in laboratory settings?

- Methodological Answer :

Q. How is 4-methyl-5-propyloxazole utilized in medicinal chemistry research?

- Methodological Answer : Oxazole derivatives are studied for enzyme inhibition (e.g., kinase or protease inhibitors) due to their heterocyclic electron-deficient structure. For example, 5-substituted oxazoles show antitumor activity in vitro . Bioassays typically involve IC₅₀ measurements and molecular docking to identify binding interactions .

Advanced Research Questions

Q. How to design a multi-step synthesis of 4-methyl-5-propyloxazole derivatives for drug discovery applications?

- Methodological Answer :

- Step 1 : Synthesize the oxazole core via [3+2] cycloaddition between nitriles and aldehydes .

- Step 2 : Introduce the propyl group via alkylation (e.g., using 1-bromopropane and a base like NaH) .

- Step 3 : Functionalize the 4-methyl position using Friedel-Crafts acylation .

- Example : A 6-step synthesis of 5-(4-methoxybenzyl)-1,3,4-oxadiazole derivatives achieved 75% yield through sequential refluxing, hydrazine treatment, and recrystallization .

Q. How to resolve contradictions in reported spectral data for oxazole derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-check NMR shifts with structurally similar compounds (e.g., 2-(4-methoxyphenyl)-5-phenyloxazole δ 7.2–8.3 ppm ).

- Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO vs. CDCl₃) .

- Crystallography : Use X-ray diffraction to confirm bond lengths and angles, resolving ambiguities from overlapping peaks .

Q. What computational methods are suitable for predicting the reactivity of 4-methyl-5-propyloxazole in catalytic reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- MD Simulations : Study solvent interactions and transition states in ring-opening reactions .

- Software : Gaussian or ORCA for energy minimization; VMD for visualization .

Q. How can electrochemical methods analyze the redox behavior of 4-methyl-5-propyloxazole?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.